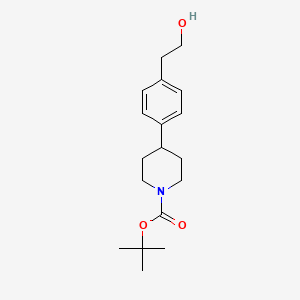

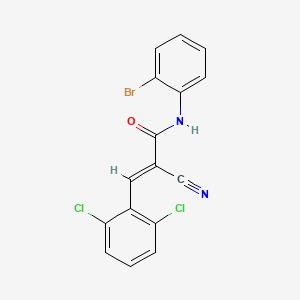

![molecular formula C13H19ClN2 B2515561 {[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine CAS No. 226249-40-7](/img/structure/B2515561.png)

{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine

Descripción general

Descripción

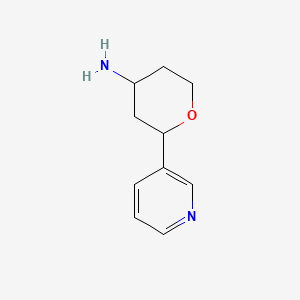

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine . The chemical formula is C19H22ClN5 and it has an average weight of 355.864 .

Molecular Structure Analysis

The molecular structure of “{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine” is complex, with a benzyl group attached to the 4-position of a piperidine . It also contains a 7H-pyrrolo[2,3-d]pyrimidin-4-yl group .Chemical Reactions Analysis

The compound has been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Further details about its chemical reactions are not available in the retrieved information.Physical And Chemical Properties Analysis

The compound is a small molecule . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación

Antimalarial Activity

Piperidine derivatives, including those with a 1-(4-Chlorobenzyl)piperidin-4-yl structure, have been found to have high selectivity for resistant Plasmodium falciparum, the parasite responsible for malaria . These compounds have been evaluated for their antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum .

Anticancer Activity

Some derivatives of (1-(4-Chlorobenzyl)piperidin-4-yl)methanol have been evaluated for their antiproliferative effects against various human cell lines. This indicates potential applications in cancer research.

Antiviral Activity

Piperidine derivatives have been utilized in different ways as antiviral agents . While the specific antiviral activity of (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine is not mentioned, it’s plausible that it could have similar properties given its structural similarity to other piperidine derivatives.

Antimicrobial and Antifungal Activity

Piperidine derivatives are known to have antimicrobial and antifungal properties . This suggests that (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine could potentially be used in the treatment of various bacterial and fungal infections.

Anti-inflammatory and Analgesic Activity

Compounds with a piperidine moiety, including (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine, have been found to have anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of pain and inflammation.

Antipsychotic Activity

Piperidine derivatives have been used as antipsychotic agents . Given the structural similarity of (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine to these derivatives, it’s plausible that it could have similar antipsychotic properties.

Direcciones Futuras

The compound has potential as an antitumor agent . Its derivatives have shown high selectivity for resistant Plasmodium falciparum, suggesting potential for antimalarial therapy . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important leads .

Mecanismo De Acción

Target of Action

The primary targets of (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in intracellular signaling pathways, regulating growth and survival .

Mode of Action

(1-(4-Chlorobenzyl)piperidin-4-yl)methanamine interacts with its targets by acting as an ATP-competitive inhibitor . It has been found to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is key in cellular processes such as cell proliferation and survival. The compound’s action on this pathway can lead to changes in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

It is known that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The molecular and cellular effects of (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests potential applications in cancer research.

Propiedades

IUPAC Name |

[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVIVCBGEGNBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

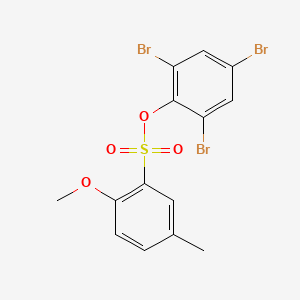

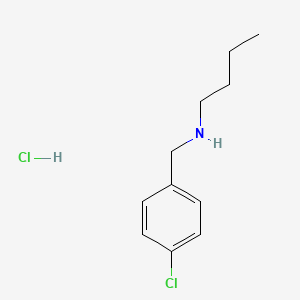

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)

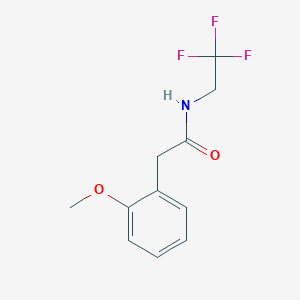

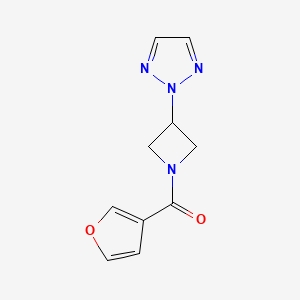

![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)

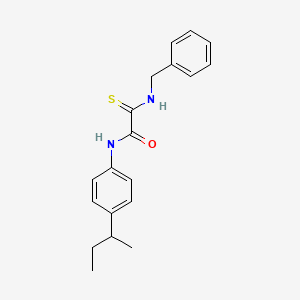

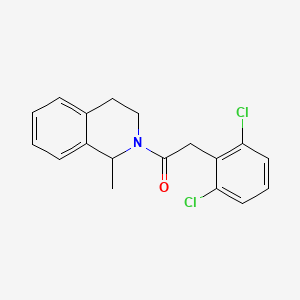

![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)

![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B2515494.png)